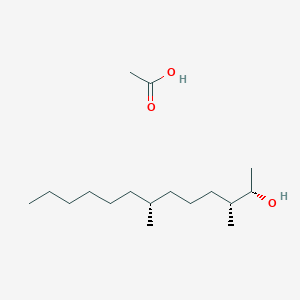
acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol is a compound that combines the properties of acetic acid and a specific stereoisomer of 3,7-dimethyltridecan-2-ol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol can be achieved through chiral synthesis methods. One approach involves the use of methyl-substituted chiral synthons in the synthesis of pine sawfly pheromones . The key steps include the transformation of esters into allyl halides via substituted cyclopropanols, followed by the application of specific reaction conditions to achieve the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of chiral synthesis and the use of specific reaction conditions can be scaled up for industrial applications, ensuring the production of the desired stereoisomer with high purity and yield.
化学反応の分析
Types of Reactions
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
科学的研究の応用
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol has several scientific research applications:
作用機序
The mechanism of action of acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- Acetic acid [(1S,2S,3R,7R,9E,11E,14R,16R)-18-hydroxy-2-methoxy-7,14-dimethyl-5,13-dioxo-6,19-dioxabicyclo[14.3.0]nonadeca-9,11-dien-3-yl] ester .
- 2-{[(2S,3R,7R,13S)-2,7,13-Trihydroxy-3-(pentanoyloxy)octadecanoyl]amino}ethanesulfonic acid .
Uniqueness
Acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity, such as in the synthesis of chiral molecules and the study of stereoselective biochemical processes .
特性
CAS番号 |
163581-15-5 |
|---|---|
分子式 |
C17H36O3 |
分子量 |
288.5 g/mol |
IUPAC名 |
acetic acid;(2S,3R,7R)-3,7-dimethyltridecan-2-ol |
InChI |
InChI=1S/C15H32O.C2H4O2/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16;1-2(3)4/h13-16H,5-12H2,1-4H3;1H3,(H,3,4)/t13-,14-,15+;/m1./s1 |
InChIキー |
SUSBDSINFPKDEL-QRWISWEOSA-N |
異性体SMILES |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O.CC(=O)O |
正規SMILES |
CCCCCCC(C)CCCC(C)C(C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)


![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
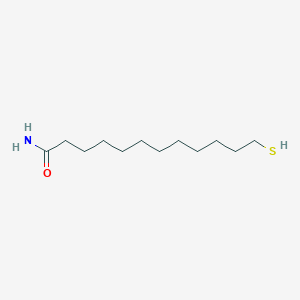

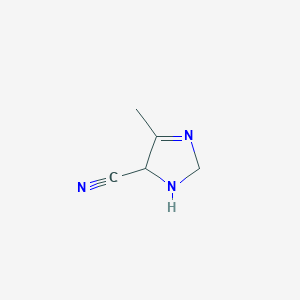
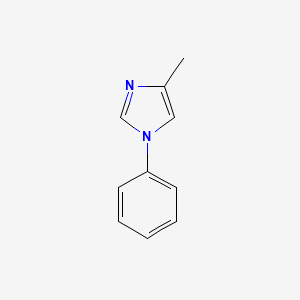
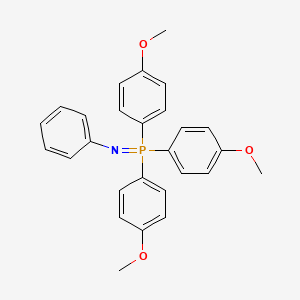
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
